Crotaleschenine
Overview
Description
Crotaleschenine is an alkaloid derived from the plant Crotalaria leschenaultiiThe compound is characterized by its unique structure, specifically (7β,8α-H,12α,13α,14α)-12β-hydroxy-1,2-didehydrocrotalane-11,15-dione .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of crotaleschenine involves several steps, starting from the extraction of the plant material. The compound is isolated using chromatographic techniques, followed by purification through crystallization. The reaction conditions typically involve the use of organic solvents and specific temperature controls to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound is not widely documented, but it would likely involve large-scale extraction from Crotalaria leschenaultii, followed by purification processes similar to those used in laboratory settings. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) would be employed to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
Crotaleschenine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different biological and chemical properties, making them useful for various applications .
Scientific Research Applications
Crotaleschenine has several scientific research applications:
Chemistry: It is used as a model compound for studying alkaloid structures and reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in treating certain diseases.
Mechanism of Action
The mechanism of action of crotaleschenine involves its interaction with specific molecular targets and pathways. The compound is known to interact with cellular proteins and enzymes, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may affect cellular signaling and metabolic pathways .
Comparison with Similar Compounds
Crotaleschenine is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include other alkaloids derived from the Crotalaria genus, such as retusine and crispatine. These compounds share some structural similarities but differ in their specific functional groups and biological properties .
List of Similar Compounds
- Retusine
- Crispatine
- Other pyrrolizidine alkaloids from the Crotalaria genus
Properties
IUPAC Name |
(1R,4R,5S,6R,16R)-6-hydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-9-10(2)16(3,20)15(19)21-8-11-4-6-17-7-5-12(13(11)17)22-14(9)18/h4,9-10,12-13,20H,5-8H2,1-3H3/t9-,10+,12-,13-,16-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNKYNYIKKVVQB-RCJVZNENSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(C)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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